molecular formula C7H4ClIN2 B1424202 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190310-88-3

5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1424202
CAS No.: 1190310-88-3
M. Wt: 278.48 g/mol
InChI Key: DTYKKMQQSSHZFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine typically involves halogenation reactions. One common method includes the chlorination and iodination of pyrrolopyridine precursors. For instance, starting with a pyrrolopyridine compound, chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), followed by iodination using iodine (I2) or N-iodosuccinimide (NIS) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Description : 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is frequently utilized as a precursor in the synthesis of more complex heterocyclic compounds. Its halogenated nature facilitates nucleophilic substitution reactions and coupling reactions, making it valuable in constructing diverse molecular architectures.

Common Reactions :

  • Substitution Reactions : The chlorine and iodine atoms can be substituted with various nucleophiles, leading to the formation of different derivatives.
  • Coupling Reactions : It participates in cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) to create biaryl compounds and other complex structures.
Reaction TypeExample ReagentsConditions
Nucleophilic SubstitutionSodium methoxide (NaOMe), KOtBuPolar aprotic solvents (DMF, DMSO)
CouplingPalladium catalysts (Pd(PPh₃)₄)Bases like K₂CO₃ in toluene or THF

Medicinal Chemistry

Potential Therapeutic Applications

  • Kinase Inhibitors : Research indicates that derivatives of this compound exhibit significant inhibitory activity against various kinases involved in cancer signaling pathways. For instance, studies have shown its effectiveness against fibroblast growth factor receptors (FGFRs), which are crucial targets in cancer therapy.

Case Study :
A study evaluated a series of pyrrolo[3,2-b]pyridine derivatives for their activity against FGFRs. One derivative demonstrated IC₅₀ values of 7 nM for FGFR1, indicating potent inhibition. This compound also inhibited breast cancer cell proliferation and induced apoptosis, showcasing its therapeutic potential .

Anticancer Properties

  • The compound has been explored for its anticancer properties due to its ability to inhibit critical signaling pathways in cancer cells. Its unique halogen substitutions enhance its reactivity and biological activity compared to other similar compounds.
ActivityTarget Enzyme/PathwayObserved Effect
FGFR InhibitionFGFR1, FGFR2, FGFR3Suppression of cell proliferation
Antimicrobial ActivityVarious bacterial strainsInhibition of growth
Anti-inflammatoryInflammatory cytokinesReduction of inflammation

Industrial Applications

Specialty Chemicals and Advanced Materials

  • In the chemical industry, this compound is employed in the production of specialty chemicals and advanced materials. Its role as an intermediate in synthesizing agrochemicals further highlights its industrial relevance.

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine largely depends on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, derivatives of this compound may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison: 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable scaffold for drug discovery .

Biological Activity

5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound features a unique substitution pattern that influences its chemical reactivity and biological properties. The presence of chlorine and iodine atoms contributes to its potential as a building block in the synthesis of various bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Kinase Inhibition : This compound has been shown to inhibit various kinases, including fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3). The inhibition occurs through binding to the ATP-binding site of these kinases, disrupting signaling pathways associated with cell proliferation and survival.
  • Anticancer Activity : Derivatives of this compound have displayed significant cytotoxicity against several cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cells .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. Notably:

  • Cytotoxicity : It has shown moderate to excellent antitumor activities against various cancer cell lines.
  • Mechanisms : The compound disrupts microtubule dynamics and induces apoptosis in cancer cells by inhibiting tubulin polymerization at low concentrations .

Antimicrobial Activity

Research indicates potential antimicrobial properties against various pathogens. The exact mechanisms are still under investigation but may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Initial findings suggest that it may modulate inflammatory pathways, although further studies are needed to elucidate these effects comprehensively.

Data Summary Table

Activity Type Target IC50 Values Notes
AnticancerHeLa Cells0.12 - 0.21 μMSignificant cytotoxicity observed
AntimicrobialVarious PathogensTBDPotential disruption of bacterial functions
Anti-inflammatoryInflammatory PathwaysTBDMechanisms under investigation

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A series of derivatives were synthesized and tested against ovarian and breast cancer cell lines. The most potent derivatives showed IC50 values indicating strong anticancer activity with minimal toxicity towards non-cancerous cells .
  • Kinase Inhibition Studies :
    • Research demonstrated that derivatives effectively inhibited FGFRs in vitro, leading to reduced cell proliferation in breast cancer models. This highlights the therapeutic potential for targeting FGFR signaling in oncology .

Properties

IUPAC Name

5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYKKMQQSSHZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696640
Record name 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-88-3
Record name 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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